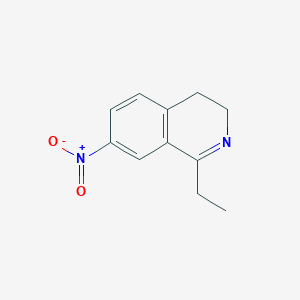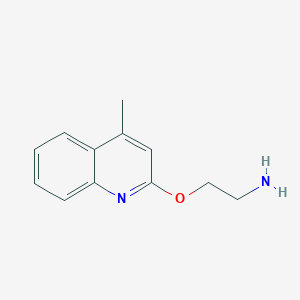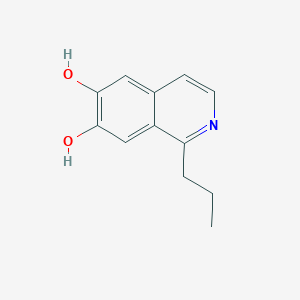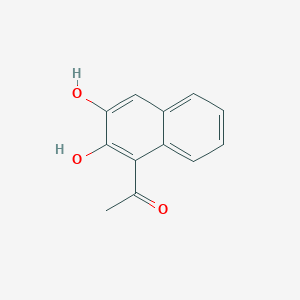![molecular formula C9H6BNO2S B11899155 (4-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1119899-36-3](/img/structure/B11899155.png)
(4-Cyanobenzo[b]thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanobenzo[b]thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H6BNO2S It is a derivative of benzo[b]thiophene, featuring a cyano group at the 4-position and a boronic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanobenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of Cyano Group: The cyano group is introduced at the 4-position using a suitable nitration reaction followed by reduction.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanobenzo[b]thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the boronic acid group can be oxidized to form boronic esters or borates.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of the cyano group.
Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines: Formed through the reduction of the cyano group.
Boronic Esters: Formed through the oxidation of the boronic acid group.
Scientific Research Applications
(4-Cyanobenzo[b]thiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Chemical Sensors: Utilized in the design of sensors for detecting various analytes, including metal ions and biological molecules.
Mechanism of Action
The mechanism of action of (4-Cyanobenzo[b]thiophen-2-yl)boronic acid in chemical reactions involves the following key steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl halide to form a palladium-aryl complex.
Reductive Elimination: The final step involves reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Lacks the cyano group at the 4-position.
4-(Thiophen-2-yl)benzoic acid: Contains a carboxylic acid group instead of a boronic acid group.
Uniqueness
(4-Cyanobenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group, which imparts distinct reactivity and versatility in various chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
1119899-36-3 |
|---|---|
Molecular Formula |
C9H6BNO2S |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
(4-cyano-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H6BNO2S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-4,12-13H |
InChI Key |
WTRSWINTNNLBAD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2S1)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)


![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)



![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)



![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)

